Methyl (S)-2-amino-2-(3-fluorophenyl)acetate is an organic compound classified as an amino acid derivative. It features a fluorophenyl group that contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is notable for its chirality, with the (S) configuration playing a crucial role in its biological activity.
This compound can be synthesized through several methods, primarily involving the esterification of (S)-2-amino-2-(3-fluorophenyl)acetic acid with methanol, often using sulfuric acid as a catalyst. The synthesis can be optimized for industrial production using continuous flow reactors, which enhance yield and purity through controlled reaction conditions.
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate belongs to the class of amino acids and derivatives. Its structural features categorize it as an ester, specifically an acetate, due to the presence of the methyl ester functional group.
The synthesis of methyl (S)-2-amino-2-(3-fluorophenyl)acetate typically involves:
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate has a molecular formula of and a molecular weight of 183.18 g/mol. Its structure can be represented by various notations:
Property | Value |
---|---|
Molecular Formula | C9H10FNO2 |
Molecular Weight | 183.18 g/mol |
IUPAC Name | methyl (2S)-2-amino-2-(3-fluorophenyl)acetate |
InChI | InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1 |
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate can participate in several chemical reactions:
The mechanism of action for methyl (S)-2-amino-2-(3-fluorophenyl)acetate involves its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity, which may lead to effective inhibition or activation of these targets. The specific pathways depend on the molecular targets involved in various applications.
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate is a white crystalline solid at room temperature, exhibiting solubility in polar solvents such as methanol and water.
The compound is stable under standard laboratory conditions but may undergo hydrolysis in aqueous environments over prolonged periods. Its reactivity profile allows it to participate in diverse organic reactions due to its functional groups.
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate has several applications across different scientific fields:
This compound's versatility makes it a significant subject of study within organic synthesis and medicinal chemistry domains.
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3